molecular formula C19H14N2O2 B187479 7-(3-Methyl-1H-pyrazol-1-yl)-3-phenyl-2H-chromen-2-one CAS No. 6025-18-9

7-(3-Methyl-1H-pyrazol-1-yl)-3-phenyl-2H-chromen-2-one

Katalognummer: B187479
CAS-Nummer: 6025-18-9
Molekulargewicht: 302.3 g/mol
InChI-Schlüssel: HATLMHBLUAELGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(3-Methyl-1H-pyrazol-1-yl)-3-phenyl-2H-chromen-2-one is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a pyrazole ring attached to the benzopyran structure, which imparts unique chemical and biological properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Methyl-1H-pyrazol-1-yl)-3-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl-1H-pyrazole with 3-phenyl-2H-1-benzopyran-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

7-(3-Methyl-1H-pyrazol-1-yl)-3-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

7-(3-Methyl-1H-pyrazol-1-yl)-3-phenyl-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties .

Wirkmechanismus

The mechanism of action of 7-(3-Methyl-1H-pyrazol-1-yl)-3-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid
  • N-(3-Methyl-1H-pyrazol-1-yl)methylacetamide
  • Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands

Uniqueness

Compared to similar compounds, 7-(3-Methyl-1H-pyrazol-1-yl)-3-phenyl-2H-chromen-2-one stands out due to its unique structural features, such as the combination of a pyrazole ring with a benzopyran core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

6025-18-9

Molekularformel

C19H14N2O2

Molekulargewicht

302.3 g/mol

IUPAC-Name

7-(3-methylpyrazol-1-yl)-3-phenylchromen-2-one

InChI

InChI=1S/C19H14N2O2/c1-13-9-10-21(20-13)16-8-7-15-11-17(14-5-3-2-4-6-14)19(22)23-18(15)12-16/h2-12H,1H3

InChI-Schlüssel

HATLMHBLUAELGS-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1)C2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4

Kanonische SMILES

CC1=NN(C=C1)C2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4

34742-12-6
6025-18-9

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.